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Compound of Interest

Compound Name: Glycoside ST-J

Cat. No.: B12386146 Get Quote

A comprehensive analysis of "Glycoside ST-J" cannot be provided at this time as the identifier

does not correspond to a known compound in the scientific literature. Extensive searches for

"Glycoside ST-J" and its associated spectroscopic data (NMR, MS) did not yield any specific

results for a compound with this designation.

The scientific literature contains a vast amount of data on numerous glycosides. For instance,

detailed NMR and mass spectrometry data are available for compounds such as a hepta

pyranosyl diterpene glycoside from Stevia rebaudiana[1], the cardiac glycoside digoxin[2], and

various other flavonoid and steroidal glycosides[3][4]. However, without a more specific

chemical name, CAS registry number, or a reference to a peer-reviewed publication describing

"Glycoside ST-J," it is not possible to retrieve and present the requested technical information.

For the benefit of researchers, scientists, and drug development professionals, a general

overview of the methodologies used for the spectroscopic analysis of glycosides is provided

below. This information is based on established techniques and protocols commonly reported

in the field.

General Methodologies for Glycoside
Characterization
The structural elucidation of glycosides is a complex process that relies heavily on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).
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Mass Spectrometry (MS) for Glycoside Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a glycoside and

for obtaining information about its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

A typical experimental setup for the analysis of glycosides involves High-Performance Liquid

Chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS)[4][5].

Sample Preparation: The glycoside is dissolved in a suitable solvent, often a mixture of water

and an organic solvent like acetonitrile or methanol.

Chromatography: The sample is injected into an HPLC system equipped with a column

appropriate for separating glycosides (e.g., a C18 reversed-phase column). A gradient

elution is often employed to achieve optimal separation.

Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray

ionization (ESI) is a commonly used soft ionization technique for glycosides as it minimizes

fragmentation of the intact molecule[5].

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution

mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. This provides the

accurate molecular weight of the glycoside[1][6].

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of

the glycoside is selected and subjected to fragmentation, for example, through collision-

induced dissociation (CID). The resulting fragment ions provide information about the

sequence and linkage of the sugar units and the structure of the aglycone[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycoside Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of

glycosides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR

experiments is typically required.

Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: A few milligrams of the purified glycoside are dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

1D NMR Spectra:

¹H NMR: Provides information about the number and chemical environment of the protons

in the molecule. The anomeric protons of the sugar units typically resonate in a distinct

region of the spectrum[9][10].

¹³C NMR: Shows the signals for all the carbon atoms, providing information about the

carbon skeleton of the glycoside.

2D NMR Spectra:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the

same sugar residue.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart. This is crucial for determining the linkages

between sugar units and between the sugar chain and the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): Provides information about the spatial proximity of

protons, which helps in determining the stereochemistry and conformation of the

glycosidic linkages.

Data Presentation
The spectroscopic data for a known glycoside would typically be summarized in tables for

clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for a Glycoside

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00580
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912281/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position δH (ppm) Multiplicity J (Hz)

H-1' 4.50 d 7.8

H-2' 3.25 t 8.0

... ... ... ...

Table 2: Hypothetical ¹³C NMR Data for a Glycoside

Position δC (ppm)

C-1' 102.5

C-2' 74.8

... ...

Table 3: Hypothetical High-Resolution Mass Spectrometry (HR-MS) Data

Ion Calculated m/z Measured m/z Formula

[M+Na]⁺ 650.1234 650.1230 C₂₈H₃₃O₁₅Na

Visualization of Experimental Workflow
The general workflow for the structural elucidation of a glycoside can be visualized as follows:

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Raw Plant/Organism Extract Chromatographic Separation (e.g., HPLC) Pure Glycoside

Mass Spectrometry (HR-MS, MS/MS)Molecular Weight & Fragmentation

NMR Spectroscopy (1D & 2D)
Connectivity & Stereochemistry

Data Interpretation Proposed Structure
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Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of a natural glycoside.

To obtain the specific data requested for "Glycoside ST-J," it is imperative to provide a

recognized chemical identifier. Upon receiving such information, a detailed technical guide can

be compiled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12386146#spectroscopic-data-nmr-ms-for-glycoside-
st-j]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b12386146#spectroscopic-data-nmr-ms-for-glycoside-st-j
https://www.benchchem.com/product/b12386146#spectroscopic-data-nmr-ms-for-glycoside-st-j
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12386146?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

